N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide
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Overview
Description
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an allyloxy group, a benzylidene moiety, and a hydrazino linkage
Preparation Methods
The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide typically involves a multi-step process. One common synthetic route begins with the reaction of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl 4-ethoxybenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide can be compared with other similar compounds, such as:
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)carbonyl)ph)-4-cl-benzenesulfonamide: This compound shares a similar hydrazino linkage and benzylidene moiety but differs in the presence of a benzenesulfonamide group.
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)carbonyl)ph)-4-me-benzenesulfonamide: Similar to the previous compound, it has a benzenesulfonamide group but with a methyl substitution.
Properties
CAS No. |
769142-62-3 |
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Molecular Formula |
C21H23N3O4 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-ethoxy-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-12-28-19-7-5-6-16(13-19)14-23-24-20(25)15-22-21(26)17-8-10-18(11-9-17)27-4-2/h3,5-11,13-14H,1,4,12,15H2,2H3,(H,22,26)(H,24,25)/b23-14+ |
InChI Key |
HBQOXPYQQPBGNY-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
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